5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo various reactions such as alkylation, acylation, and cyclization. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids
Medicine
Medicinally, compounds of this class are often investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects, making them candidates for therapeutic development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives.
- Similar compounds may include those with different substituents on the pyrazole or pyrimidine rings, such as halogenated or alkylated derivatives.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical and biological properties. The trifluoromethyl group, for example, is known to enhance metabolic stability and lipophilicity, potentially improving the compound’s pharmacokinetic profile.
Properties
Molecular Formula |
C23H21F3N4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H21F3N4/c1-15-8-10-18(11-9-15)20-21(23(24,25)26)29-30-19(14-16(2)28-22(20)30)27-13-12-17-6-4-3-5-7-17/h3-11,14,27H,12-13H2,1-2H3 |
InChI Key |
KBBOBFHGCRPHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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